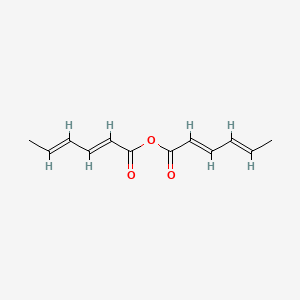
Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- is a heterocyclic compound that belongs to the pteridine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- includes a fused ring system with nitrogen atoms, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- typically involves the reaction of formylmethylflavin with p-nitrobenzohydrazide. The reaction is carried out in 50% acetic acid, and the mixture is stirred for 3 hours at room temperature . The product is then characterized using various spectroscopic techniques such as NMR, mass spectrometry, and IR spectroscopy.
Industrial Production Methods
While specific industrial production methods for Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: Various substituents can be introduced to the pteridine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can introduce various functional groups to the pteridine ring.
Applications De Recherche Scientifique
Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its use as an antimalarial agent.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- involves its interaction with specific molecular targets. For example, it can inhibit the DNA binding of nuclear factor-κB, a transcription factor that regulates the expression of proteins involved in immunity and inflammation . This inhibition occurs through the compound’s ability to bind to the DNA-binding domain of the transcription factor, preventing it from interacting with DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteridine-2,4(1H,3H)-dione: A closely related compound with similar structural features but different substituents.
Benzo(g)pteridine-2,4(1H,3H)-dione: Another related compound with variations in the substituents on the pteridine ring.
Uniqueness
Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its ability to inhibit nuclear factor-κB and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
63528-77-8 |
|---|---|
Formule moléculaire |
C14H14N4O2 |
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
7,8-diethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O2/c1-3-7-5-9-10(6-8(7)4-2)16-12-11(15-9)13(19)18-14(20)17-12/h5-6H,3-4H2,1-2H3,(H2,16,17,18,19,20) |
Clé InChI |
VXGCBOPWAROHBR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1CC)N=C3C(=N2)C(=O)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)
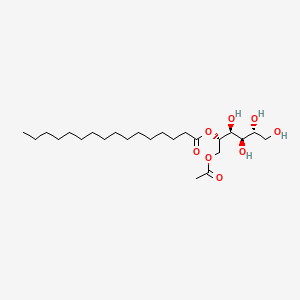

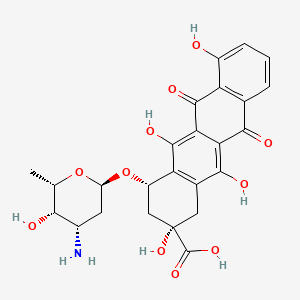
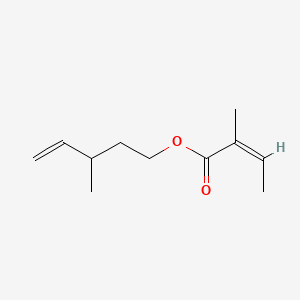
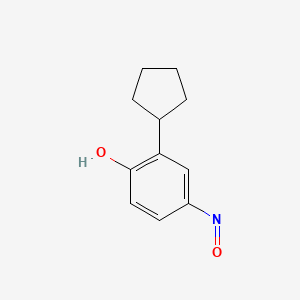
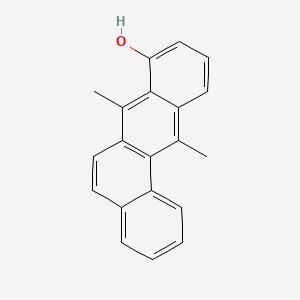
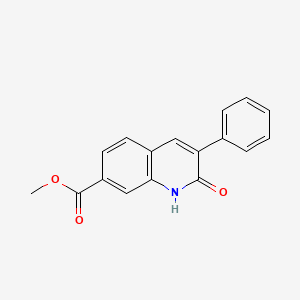

![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)
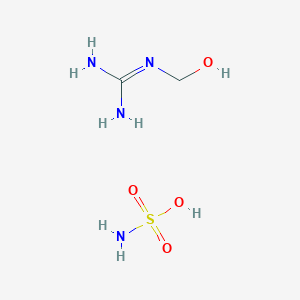
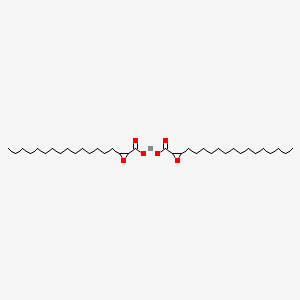
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)
